Dichlorobis(di-tert-butylphénylphosphine)palladium(II)

Vue d'ensemble

Description

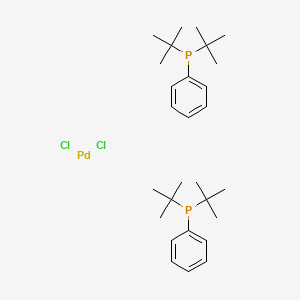

Dichlorobis(di-tert-butylphenylphosphine)palladium(II) is a useful research compound. Its molecular formula is C28H46Cl2P2Pd and its molecular weight is 621.9 g/mol. The purity is usually 95%.

The exact mass of the compound Dichlorobis(di-tert-butylphenylphosphine)palladium(II) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dichlorobis(di-tert-butylphenylphosphine)palladium(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dichlorobis(di-tert-butylphenylphosphine)palladium(II) including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Réaction de couplage croisé de Buchwald-Hartwig

Cette réaction forme des liaisons carbone-azote et est essentielle à la synthèse de produits pharmaceutiques, d'agrochimiques et de matériaux organiques. Le Dichlorobis(di-tert-butylphénylphosphine)palladium(II) facilite le couplage des halogénures d'aryle avec les amines, produisant des arylamines qui sont des blocs de construction pour de nombreux composés biologiquement actifs .

Couplage de Suzuki-Miyaura

Dans cette application, le catalyseur est utilisé pour former des liaisons carbone-carbone entre les acides boroniques aryle ou vinyle et les halogénures d'aryle ou de vinyle ou les triflates. Cette réaction est largement utilisée dans la synthèse de composés organiques complexes, y compris les produits naturels, les produits pharmaceutiques et les polymères .

Couplage de Stille

Le couplage de Stille implique la formation de liaisons carbone-carbone entre les organostannanes et les électrophiles organiques. Le rôle du catalyseur est crucial dans la synthèse de molécules organiques complexes, en particulier dans l'industrie pharmaceutique, où il aide à créer des bibliothèques de composés structurellement diversifiées .

Couplage de Sonogashira

Cette réaction est utilisée pour former des liaisons carbone-carbone entre les alcynes terminaux et les halogénures d'aryle ou de vinyle. Avec l'aide du Dichlorobis(di-tert-butylphénylphosphine)palladium(II), ce couplage est essentiel dans la construction de poly-ynes et d'enynes, qui sont précieux en science des matériaux et en recherche pharmaceutique .

Couplage de Negishi

Le couplage de Negishi est un autre outil puissant pour former des liaisons carbone-carbone, utilisant des réactifs organozinciques et des halogénures organiques. Le catalyseur est essentiel dans cette réaction, permettant la synthèse de molécules organiques complexes avec une grande précision et une grande efficacité .

Réaction de Heck

La réaction de Heck est utilisée pour former des liaisons carbone-carbone entre les alcènes et les halogénures d'aryle ou de vinyle. Cette réaction catalysée par le palladium est fondamentale dans la création de molécules complexes, en particulier dans le développement de nouveaux matériaux et d'ingrédients pharmaceutiques actifs .

Couplage de Hiyama

Dans le couplage de Hiyama, le catalyseur est utilisé pour joindre les organosilanes aux halogénures d'aryle ou de vinyle, formant des liaisons carbone-carbone. Cette réaction est importante dans la synthèse des biaryles, qui sont des structures courantes dans les produits pharmaceutiques et les agrochimiques .

Couplages croisés en science des matériaux

Au-delà des applications pharmaceutiques, le Dichlorobis(di-tert-butylphénylphosphine)palladium(II) est également utilisé en science des matériaux. Il catalyse des réactions qui sont cruciales dans le développement de matériaux électroniques organiques, tels que les diodes électroluminescentes organiques (OLED) et les cellules photovoltaïques organiques .

Mécanisme D'action

Target of Action

Dichlorobis(di-tert-butylphenylphosphine)palladium(II) is primarily used as a catalyst in various cross-coupling reactions . Its primary targets are the reactants in these reactions, which it helps to combine into a single product.

Mode of Action

As a catalyst, Dichlorobis(di-tert-butylphenylphosphine)palladium(II) facilitates the cross-coupling reactions by providing a platform for the reactants to interact

Biochemical Pathways

The compound is involved in several biochemical pathways, including the Buchwald-Hartwig Cross Coupling Reaction , Heck Reaction , Hiyama Coupling , Negishi Coupling , Sonogashira Coupling , Stille Coupling , and Suzuki-Miyaura Coupling . These pathways are crucial for forming carbon-carbon and carbon-heteroatom bonds, which are fundamental in organic synthesis.

Result of Action

The result of Dichlorobis(di-tert-butylphenylphosphine)palladium(II)'s action is the successful completion of the cross-coupling reactions it catalyzes . It enables the formation of complex organic compounds from simpler reactants.

Analyse Biochimique

Biochemical Properties

Dichlorobis(di-tert-butylphenylphosphine)palladium(II) plays a crucial role in biochemical reactions as an effective catalyst. It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The compound’s interaction with biomolecules is primarily through its palladium center, which coordinates with the substrates and promotes the catalytic cycle . This interaction enhances the efficiency of biochemical reactions, making it a valuable asset in synthetic chemistry.

Cellular Effects

The effects of Dichlorobis(di-tert-butylphenylphosphine)palladium(II) on cells and cellular processes are significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s catalytic activity can lead to the formation of reactive intermediates, which may affect cellular components and processes . These effects are crucial for understanding the compound’s role in biochemical applications and its potential impact on cellular health.

Molecular Mechanism

At the molecular level, Dichlorobis(di-tert-butylphenylphosphine)palladium(II) exerts its effects through binding interactions with biomolecules. The palladium center coordinates with substrates, facilitating the catalytic cycle and promoting the formation of desired products . This mechanism involves enzyme inhibition or activation, depending on the specific reaction and substrates involved. The compound’s ability to modulate gene expression further highlights its significance in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dichlorobis(di-tert-butylphenylphosphine)palladium(II) change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, ensuring consistent catalytic activity . Prolonged exposure may lead to degradation, affecting its efficacy and potential cellular impact.

Dosage Effects in Animal Models

The effects of Dichlorobis(di-tert-butylphenylphosphine)palladium(II) vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effective catalytic activity. Higher doses may lead to toxic or adverse effects, highlighting the importance of dosage optimization in biochemical applications . Understanding these dosage effects is crucial for safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

Dichlorobis(di-tert-butylphenylphosphine)palladium(II) is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound’s catalytic activity influences metabolic flux and metabolite levels, contributing to the overall efficiency of metabolic processes

Transport and Distribution

The transport and distribution of Dichlorobis(di-tert-butylphenylphosphine)palladium(II) within cells and tissues are critical for its activity and function. The compound interacts with transporters and binding proteins, influencing its localization and accumulation . These interactions determine the compound’s availability and efficacy in biochemical reactions, highlighting the importance of understanding its transport mechanisms.

Subcellular Localization

Dichlorobis(di-tert-butylphenylphosphine)palladium(II) exhibits specific subcellular localization, affecting its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its catalytic effects . Understanding these localization mechanisms is crucial for optimizing the compound’s use in biochemical research and applications.

Propriétés

IUPAC Name |

ditert-butyl(phenyl)phosphane;dichloropalladium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C14H23P.2ClH.Pd/c2*1-13(2,3)15(14(4,5)6)12-10-8-7-9-11-12;;;/h2*7-11H,1-6H3;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNNRAWADYXIGHE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(C1=CC=CC=C1)C(C)(C)C.CC(C)(C)P(C1=CC=CC=C1)C(C)(C)C.Cl[Pd]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46Cl2P2Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

621.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34409-44-4 | |

| Record name | Dichlorobis[(di-tert-butyl)phenylphosphine]palladium(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Dichlorobis(di-tert-butylphenylphosphine)palladium(II) in the synthesis of substituted tetracyclines?

A: Dichlorobis(di-tert-butylphenylphosphine)palladium(II) acts as a catalyst in a key step of the synthesis process described in the paper []. This step involves reacting a tetracycline reactive intermediate with carbon monoxide, a silane, and a base in the presence of the palladium catalyst and a phosphine ligand. This reaction introduces a carboxaldehyde group onto the tetracycline scaffold. The palladium catalyst facilitates the formation of a new carbon-carbon bond, ultimately leading to the desired substituted tetracycline compound.

Q2: Are there other palladium catalysts that can be used for this type of reaction?

A: Yes, the research paper also mentions the use of Bis(diphenylphosphinophenyl)ether palladium(II) chloride, or PdCl2(DPEPhos), as an alternative palladium catalyst for this reaction []. The choice of catalyst can influence reaction rate, yield, and selectivity. Further research may be needed to determine the optimal catalyst for specific substituted tetracycline targets.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1426388.png)

![4-[2-(2-Chloro-4-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426391.png)

![Methyl (2S,4S)-4-[(2-methoxyacetyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1426400.png)

![Methyl (2S,4S)-4-[(2,2,2-trichloroacetyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1426401.png)